molecular formula C11H12BrNO2 B11851729 Methyl 7-bromo-1,2,3,4-tetrahydroquinoline-8-carboxylate

Methyl 7-bromo-1,2,3,4-tetrahydroquinoline-8-carboxylate

Cat. No.: B11851729
M. Wt: 270.12 g/mol
InChI Key: QCEJJTCPDLWJHR-UHFFFAOYSA-N
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Description

Methyl 7-bromo-1,2,3,4-tetrahydroquinoline-8-carboxylate is a chemical compound belonging to the class of tetrahydroquinolines. These compounds are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 7-bromo-1,2,3,4-tetrahydroquinoline-8-carboxylate typically involves the bromination of 1,2,3,4-tetrahydroquinoline followed by esterification. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and methanol as the esterifying agent .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

Methyl 7-bromo-1,2,3,4-tetrahydroquinoline-8-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions include various substituted tetrahydroquinoline derivatives, which can be further utilized in the synthesis of complex organic molecules .

Scientific Research Applications

Methyl 7-bromo-1,2,3,4-tetrahydroquinoline-8-carboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical agents.

    Industry: Utilized in the production of agrochemicals and dyes .

Mechanism of Action

The mechanism of action of Methyl 7-bromo-1,2,3,4-tetrahydroquinoline-8-carboxylate involves its interaction with various molecular targets. It can act as an inhibitor of specific enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 7-bromo-1,2,3,4-tetrahydroquinoline-8-carboxylate is unique due to the presence of the bromine atom at the 7-position and the carboxylate group at the 8-position. This unique structure imparts specific chemical reactivity and biological activity, making it valuable for various applications .

Properties

Molecular Formula

C11H12BrNO2

Molecular Weight

270.12 g/mol

IUPAC Name

methyl 7-bromo-1,2,3,4-tetrahydroquinoline-8-carboxylate

InChI

InChI=1S/C11H12BrNO2/c1-15-11(14)9-8(12)5-4-7-3-2-6-13-10(7)9/h4-5,13H,2-3,6H2,1H3

InChI Key

QCEJJTCPDLWJHR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CC2=C1NCCC2)Br

Origin of Product

United States

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